The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid typically involves several key steps:
The molecular structure of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid can be described as follows:
The compound's structure can be represented in various formats, including:
InChI=1S/C14H20FNO5S/c1-9(2)4-6-12(14(17)18)16-22(19,20)10-5-7-13(21-3)11(15)8-10/h5,7-9,12,16H,4,6H2,1-3H3,(H,17,18)
CC(C)CC(C(=O)O)N(S(=O)(=O)c1ccc(c(c1F)OC)C)C
This compound can participate in various chemical reactions due to its functional groups:
The stability of the compound under different pH conditions and temperatures is crucial for its reactivity profile.
The mechanism of action for 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid involves interactions with biological molecules:
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to modulate protein functions .
The physical and chemical properties of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid are critical for understanding its behavior in various environments:
Properties such as boiling point, density, and specific heat should be experimentally determined for precise applications.
The applications of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid span various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4